molecular formula C15H15ClFN3O2S2 B4614922 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide

4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide

Cat. No.: B4614922
M. Wt: 387.9 g/mol
InChI Key: FQHUOILZFMDHOJ-UHFFFAOYSA-N
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Description

4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H15ClFN3O2S2 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0278249 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimycobacterial Activity

Sulfonamides incorporating fluorine and triazine moieties, closely related to the compound , have been investigated for their inhibitory effects on β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are crucial for the bacterium's lifecycle, and their inhibition by such compounds may lead to novel antimycobacterial agents, offering a different mechanism of action against drug-resistant strains of M. tuberculosis (Ceruso et al., 2014).

Organic Synthesis and Catalysis

A novel catalyst-free aminochlorination of alkenes has been developed using N-chloro-N-fluorobenzenesulfonamide (CFBSA), which directly adds to alkenes to produce chloro-fluoroamino adducts. This reaction demonstrates the influence of electronic and steric effects of the fluorine atom on reactivity and regioselectivity, illustrating the compound's utility in organic synthesis (Pu et al., 2016).

Carbonic Anhydrase Inhibition for Anticancer Applications

Unprotected primary sulfonamide groups facilitate ring-forming cascade reactions leading to polycyclic oxazepine-based carbonic anhydrase inhibitors. These compounds exhibit strong inhibition against therapeutically relevant human carbonic anhydrases, presenting a promising approach for developing novel anticancer drugs (Sapegin et al., 2018).

Antitumor Activity

Sulfonamide derivatives have been explored for their potent antitumor agents with low toxicity, showing high therapeutic index in mice models. These findings indicate the potential of sulfonamide-based compounds, like the one , in the development of new antitumor drugs with reduced side effects (Huang et al., 2001).

Environmental Applications

The compound and its derivatives may also find applications in environmental science, particularly in the detection and signaling of toxic chemicals such as thiophenols. A study has designed a reaction-based fluorescence signaling probe for thiophenol detection, demonstrating the utility of sulfonamide derivatives in environmental monitoring (Choi et al., 2017).

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(ethylsulfamoyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O2S2/c1-2-18-24(21,22)12-6-3-10(4-7-12)19-15(23)20-11-5-8-14(17)13(16)9-11/h3-9,18H,2H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHUOILZFMDHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide

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